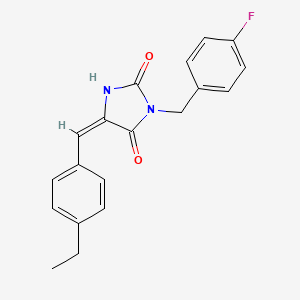![molecular formula C18H19ClFNO B11601039 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11601039.png)
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorophenylethylamine with 6-chloro-5,7-dimethyl-2H-1,3-benzoxazin-3-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted benzoxazines with various functional groups replacing the chlorine atom.
科学研究应用
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-chloro-6-ethyl-5-fluoropyrimidine
- 4-ethyl-5-fluoro-6-hydroxypyrimidine
- Ethyl 2-fluoro-3-oxopentanoate
Uniqueness
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the benzoxazine ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C18H19ClFNO |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
6-chloro-3-[2-(4-fluorophenyl)ethyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H19ClFNO/c1-12-9-17-16(13(2)18(12)19)10-21(11-22-17)8-7-14-3-5-15(20)6-4-14/h3-6,9H,7-8,10-11H2,1-2H3 |
InChI 键 |
NHDPGXSLYXIUBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CN(CO2)CCC3=CC=C(C=C3)F)C(=C1Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]](/img/structure/B11600957.png)
![(5Z)-1-(3-fluorophenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11600961.png)
![7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600969.png)

![N-{4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}benzenesulfonamide](/img/structure/B11600984.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11600990.png)
![4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11601004.png)
![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601013.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601016.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11601045.png)
![methyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601053.png)
![isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601061.png)
![Butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601065.png)
![ethyl (5Z)-5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11601071.png)
